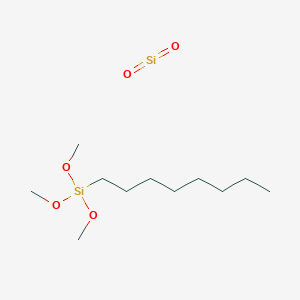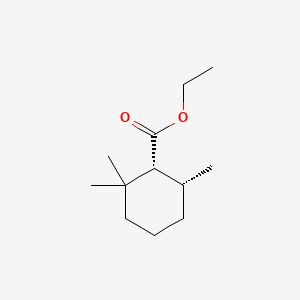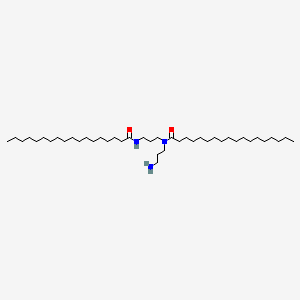
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is a chemical compound known for its unique structure and properties. It is a derivative of stearamide, which is a fatty acid amide. This compound is characterized by the presence of an aminopropyl group and a stearoylamino group, making it a versatile molecule with various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative typically involves the reaction of stearic acid with 3-aminopropylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of stearic acid derivatives.
Reduction: Formation of stearyl amine derivatives.
Substitution: Formation of substituted stearamides.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a stabilizer in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative involves its interaction with cell membranes and proteins. The aminopropyl group allows it to form hydrogen bonds with various biomolecules, while the stearoylamino group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)palmitamide: Similar structure but with a palmitic acid backbone.
N-(3-Aminopropyl)oleamide: Contains an oleic acid backbone.
N-(3-Aminopropyl)myristamide: Features a myristic acid backbone.
Uniqueness
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is unique due to its specific combination of aminopropyl and stearoylamino groups, which confer distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
89394-72-9 |
|---|---|
Fórmula molecular |
C42H85N3O2 |
Peso molecular |
664.1 g/mol |
Nombre IUPAC |
N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46) |
Clave InChI |
DLGIIVIYELBMDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



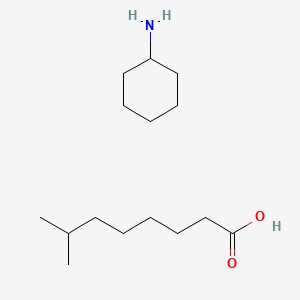
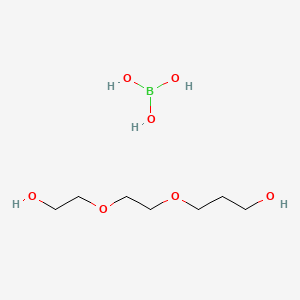

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)

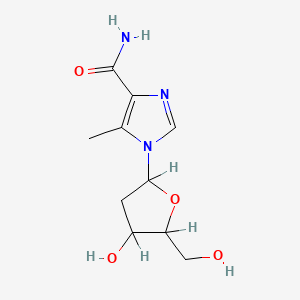
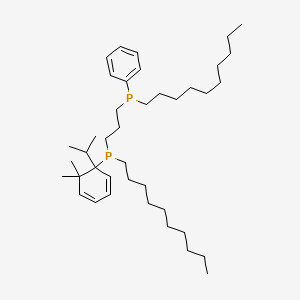
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
